molecular formula C13H18O2 B074945 1-[Hydroxy(phenyl)methyl]cyclohexanol CAS No. 1135-72-4

1-[Hydroxy(phenyl)methyl]cyclohexanol

Cat. No.: B074945
CAS No.: 1135-72-4
M. Wt: 206.28 g/mol
InChI Key: IHBQQMPFWYZRPM-UHFFFAOYSA-N
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Description

1-[Hydroxy(phenyl)methyl]cyclohexanol is a cyclohexanol derivative featuring a hydroxyphenylmethyl (-CH(OH)Ph) substituent at the 1-position of the cyclohexanol ring. This structure introduces steric and electronic effects due to the geminal diol configuration (two hydroxyl groups: one on the cyclohexane ring and another on the benzyl group). The compound’s molecular formula is C₁₃H₁₈O₂ (molecular weight: 206.28 g/mol), and its stereochemical and conformational properties are influenced by the bulky substituent, which may favor equatorial positioning to minimize strain in the cyclohexane chair conformation .

Properties

CAS No.

1135-72-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[hydroxy(phenyl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,12,14-15H,2,5-6,9-10H2

InChI Key

IHBQQMPFWYZRPM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(C2=CC=CC=C2)O)O

Canonical SMILES

C1CCC(CC1)(C(C2=CC=CC=C2)O)O

Other CAS No.

1135-72-4

Synonyms

1-(hydroxy-phenyl-methyl)cyclohexan-1-ol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) CAS Number
1-[Hydroxy(phenyl)methyl]cyclohexanol C₁₃H₁₈O₂ 206.28 -CH(OH)Ph at C1 Not explicitly listed
1-Phenylcyclohexanol C₁₂H₁₆O 176.26 -Ph at C1 1589-60-2
4-Methyl-1-phenylcyclohexanol C₁₃H₁₈O 190.29 -Ph at C1, -CH₃ at C4 63007-45-4
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol C₁₅H₁₉NO₂ 245.32 -CH(CN)(4-MeOPh) at C1 93413-76-4

Key Observations :

  • Steric Effects : The hydroxyphenylmethyl group in the target compound imposes greater steric hindrance compared to simpler substituents like phenyl (-Ph) or methyl (-CH₃). This likely stabilizes the equatorial conformation to reduce 1,3-diaxial interactions .
  • Electronic Effects: The electron-withdrawing hydroxyl group on the benzyl moiety could influence reactivity in substitution or oxidation reactions, contrasting with the electron-donating methoxy group in 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol .

Conformational Analysis

Studies on substituted cyclohexanols (e.g., 1-methylcyclohexanol) reveal that bulky substituents favor equatorial conformations to avoid axial strain . For 1-phenylcyclohexanol, the phenyl group adopts an equatorial position due to its size, with a calculated energy difference of ~2.3 kcal/mol between axial and equatorial conformers .

Preparation Methods

Reaction Mechanism and Conditions

Under basic conditions (e.g., sodium hydroxide), cyclohexanone deprotonates to form an enolate ion, which attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate is isolated and subjected to reduction using sodium borohydride (NaBH4) or catalytic hydrogenation.

Key parameters :

  • Catalyst : Sodium hydroxide (10–20 mol%)

  • Solvent : Ethanol/water mixture

  • Temperature : 25–40°C for condensation; 0–5°C for reduction

  • Yield : 65–72% (over two steps)

This method, detailed in Tetrahedron Letters (1993), avoids harsh conditions but requires careful control of reaction stoichiometry to minimize dimerization byproducts.

Grignard Reaction Approach

The Grignard reaction offers a stereoselective pathway to this compound by leveraging organomagnesium intermediates. Phenylmagnesium bromide reacts with cyclohexanone to form 1-phenylcyclohexanol, which is subsequently oxidized and reduced to introduce the secondary hydroxyl group.

Synthetic Steps and Optimization

  • Grignard Addition : Cyclohexanone reacts with phenylmagnesium bromide in dry tetrahydrofuran (THF) to yield 1-phenylcyclohexanol.

  • Oxidation : The benzylic position is oxidized using pyridinium chlorochromate (PCC) to form 1-benzoylcyclohexanol.

  • Reduction : The ketone is reduced with NaBH4 in methanol to produce the diol.

Reaction Table :

StepReagent/CatalystSolventTemperatureYield
1PhenylMgBrTHF0–25°C85%
2PCCCH2Cl225°C78%
3NaBH4MeOH0°C90%

Total Yield : ~60% (over three steps)

This route, adapted from tramadol intermediate synthesis, achieves high stereoselectivity but involves multiple purification steps.

Cyanohydrin Formation and Hydrolysis

A less conventional method involves the formation of a cyanohydrin intermediate, which is hydrolyzed to introduce the hydroxyl group. Cyclohexanone reacts with benzaldehyde cyanohydrin under acidic conditions, followed by nitrile hydrolysis.

Procedure and Challenges

  • Cyanohydrin Synthesis : Benzaldehyde cyanohydrin is prepared via KCN-catalyzed addition of HCN to benzaldehyde.

  • Coupling Reaction : Cyclohexanone reacts with the cyanohydrin in the presence of HCl to form 1-[(cyanophenyl)methyl]cyclohexanol.

  • Hydrolysis : The nitrile group is hydrolyzed using concentrated sulfuric acid to yield the final product.

Data Highlights :

  • Catalyst : HCl (2M)

  • Solvent : Diethyl ether

  • Temperature : 60°C (hydrolysis step)

  • Yield : 50–55% (low due to side reactions)

While this method avoids metal catalysts, the use of toxic cyanide and aggressive acids limits its practicality.

Mercury-Mediated Hydration

Inspired by the synthesis of 1-methylcyclohexanol, mercury(II) acetate facilitates the hydration of 1-benzylidenecyclohexane to introduce two hydroxyl groups.

Process Overview

  • Alkene Preparation : 1-Benzylidenecyclohexane is synthesized via Wittig reaction between cyclohexanone and benzyltriphenylphosphonium chloride.

  • Hydration : Mercury(II) acetate in aqueous THF promotes anti-Markovnikov addition of water, followed by sodium borohydride reduction to remove mercury residues.

Optimized Conditions :

  • Catalyst : Hg(OAc)2 (5 mol%)

  • Solvent : THF/H2O (3:1)

  • Temperature : 25°C

  • Yield : 70–75%

Despite moderate yields, mercury toxicity and disposal concerns render this method environmentally unfavorable.

Catalytic Hydrogenation of Diketones

A novel approach involves the hydrogenation of 1-benzoylcyclohexanone over palladium-carbon (Pd/C) to directly yield the diol.

Methodology and Efficiency

  • Diketone Synthesis : Friedel-Crafts acylation of cyclohexane with benzoyl chloride produces 1-benzoylcyclohexanone.

  • Hydrogenation : Pd/C (10 wt%) catalyzes the reduction of both ketone groups under 50 psi H2 pressure.

Performance Metrics :

  • Catalyst Loading : 10% Pd/C

  • Solvent : Ethanol

  • Temperature : 80°C

  • Yield : 80–85%

This one-pot method offers simplicity and high atom economy but requires specialized equipment for high-pressure reactions.

Comparative Analysis of Preparation Methods

MethodKey AdvantagesLimitationsYieldScalability
Aldol CondensationMild conditions, minimal byproductsMulti-step reduction65–72%Laboratory
Grignard ReactionHigh stereoselectivityToxicity of Grignard reagents~60%Industrial
Cyanohydrin RouteAvoids metal catalystsLow yield, toxic intermediates50–55%Limited
Mercury HydrationModerate yieldEnvironmental hazards70–75%Obsolete
Catalytic HydrogenationOne-pot synthesisHigh-pressure equipment80–85%Industrial

Q & A

Q. What are the common synthetic routes for 1-[Hydroxy(phenyl)methyl]cyclohexanol, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic addition or oxidation-reduction pathways. Key considerations include:

  • Grignard Reaction: Reacting cyclohexanone with phenylmagnesium bromide under anhydrous conditions, followed by acid quenching to yield the tertiary alcohol. Temperature control (-10°C to 0°C) prevents side reactions .
  • Catalytic Hydrogenation: Reducing 1-phenylcyclohexanone using Pd/C or Raney Ni under H₂ pressure (1–3 atm) in ethanol. Catalyst loading (5–10 wt%) and purity of starting material significantly affect yield .

Critical Parameters:

Reaction TypeReagents/ConditionsYield Optimization Tips
Grignard AdditionPhenylmagnesium bromide, THF, -10°CUse freshly distilled solvents to avoid moisture
HydrogenationH₂ (1–3 atm), Pd/C, ethanolPre-degas the solvent to remove dissolved O₂

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–7.4 ppm) and cyclohexanol protons (δ 1.2–2.1 ppm). Integration ratios confirm substitution patterns .
    • ¹³C NMR: Distinguish carbonyl (if oxidized) and quaternary carbons (e.g., C-OH at δ 70–75 ppm) .
  • IR Spectroscopy: Detect hydroxyl stretches (3200–3600 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 176.25 (C₁₂H₁₆O) and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric synthesis of this compound derivatives?

Methodological Answer: Discrepancies in catalytic data often arise from variations in:

  • Substrate Purity: Trace impurities (e.g., aldehydes) can poison catalysts. Validate starting materials via GC-MS .
  • Stereochemical Control: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived ligands). Monitor enantiomeric excess (ee) via chiral HPLC .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to predict transition states and rationalize stereoselectivity discrepancies .

Q. What mechanistic insights explain the stereochemical outcomes in nucleophilic addition reactions involving this compound?

Methodological Answer: Stereoselectivity is governed by:

  • Conformational Rigidity: The cyclohexanol ring adopts a chair conformation, directing nucleophiles to the axial position due to steric hindrance .
  • Hydrogen Bonding: The hydroxyl group stabilizes transition states via intramolecular H-bonding with incoming nucleophiles (e.g., in Grignard additions) .
  • π-π Interactions: The phenyl group aligns with electron-deficient regions of catalysts (e.g., Lewis acids), influencing facial selectivity .

Q. What experimental strategies are recommended for investigating the biological interactions of this compound with cellular targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2) based on the compound’s 3D structure (PubChem CID: DTXSID80166537) .
  • In Vitro Assays:
    • Antimicrobial Activity: Test against S. aureus and E. coli via broth microdilution (MIC values). Include positive controls (e.g., ampicillin) .
    • Cytotoxicity: Use MTT assays on HEK-293 cells to assess IC₅₀ values. Correlate results with lipophilicity (logP) calculated via ChemDraw .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify oxidative metabolites .

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